molecular formula C12H13F3N2O B11856827 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

Cat. No.: B11856827
M. Wt: 258.24 g/mol
InChI Key: YHPYNBOYWGJINZ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral, anticancer, and anti-inflammatory activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine can be compared with other similar compounds such as 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine and 3,3,3-Trifluoro-1-propanamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the indole moiety in this compound makes it unique and contributes to its diverse biological activities.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C12H13F3N2O/c1-18-7-2-3-11-8(4-7)9(6-17-11)10(5-16)12(13,14)15/h2-4,6,10,17H,5,16H2,1H3

InChI Key

YHPYNBOYWGJINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(CN)C(F)(F)F

Origin of Product

United States

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